molecular formula C16H13N5O8S B11548627 2-methoxy-6-{(E)-[2-methyl-2-(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol

2-methoxy-6-{(E)-[2-methyl-2-(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol

Cat. No.: B11548627
M. Wt: 435.4 g/mol
InChI Key: YLTITADVZXTJAB-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is a complex organic compound that combines the structural features of benzaldehyde, nitrobenzene, and benzisothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone typically involves the condensation of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-hydroxy-3-methoxy-5-nitrobenzoic acid.

    Reduction: 2-hydroxy-3-methoxy-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitro and benzisothiazole groups can participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-methoxy-3-nitrobenzaldehyde: Shares the benzaldehyde and nitrobenzene moieties but lacks the benzisothiazole group.

    1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine: Contains the benzisothiazole group but lacks the benzaldehyde moiety.

Uniqueness

The uniqueness of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H13N5O8S

Molecular Weight

435.4 g/mol

IUPAC Name

2-methoxy-6-[(E)-[methyl-(6-nitro-1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C16H13N5O8S/c1-19(17-8-9-5-11(21(25)26)6-13(29-2)15(9)22)16-12-4-3-10(20(23)24)7-14(12)30(27,28)18-16/h3-8,22H,1-2H3/b17-8+

InChI Key

YLTITADVZXTJAB-CAOOACKPSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])OC)O

Canonical SMILES

CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])N=CC3=C(C(=CC(=C3)[N+](=O)[O-])OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.